Anti-Staphylococcal MIC Potency: Citropin 1.1 vs. Aurein 1.2 — A Direct Head-to-Head Comparison
In a direct head-to-head study against clinical S. aureus isolates (both superantigen-negative and -positive strains), citropin 1.1 demonstrated approximately 4-fold higher potency than its closest aurein-family analog aurein 1.2 [1]. Citropin 1.1 yielded an MIC range of 8–32 mg/L (MIC₅₀ = 16 mg/L), compared to aurein 1.2 which required 32–128 mg/L (MIC₅₀ = 64 mg/L) against the same strain panel [1]. This potency advantage was consistent across both methicillin-susceptible and methicillin-resistant S. aureus cohorts in independent studies, where citropin 1.1 MIC₅₀ was 4 mg/L against MRSA and MSSA alike, substantially below the MIC₅₀ of 64 mg/L observed for aurein 1.2 [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against clinical S. aureus isolates |
|---|---|
| Target Compound Data | Citropin 1.1: MIC range 8–32 mg/L, MIC₅₀ = 16 mg/L (superantigen-positive and -negative S. aureus); MIC₅₀ = 4 mg/L against MR and MS S. aureus nosocomial isolates |
| Comparator Or Baseline | Aurein 1.2: MIC range 32–128 mg/L, MIC₅₀ = 64 mg/L (same S. aureus panel) |
| Quantified Difference | ~4-fold lower MIC₅₀ for citropin 1.1 (16 vs. 64 mg/L); up to 8–16× lower at the bottom of the range (8 vs. 128 mg/L) |
| Conditions | Broth microdilution method per CLSI guidelines; Mueller-Hinton broth; 18 h incubation at 37°C; clinical S. aureus isolates from distinct patients |
Why This Matters
A 4-fold potency difference at identical molar dosing translates directly into reduced peptide mass required per treatment unit, lowering cost and minimizing potential off-target exposure in topical or systemic antimicrobial applications.
- [1] Baranska-Rybak W, Cirioni O, Dawgul M, Sokolowska-Wojdylo M, Naumiuk L, Szczerkowska-Dobosz A, Nowicki R, Roszkiewicz J, Kamysz W. Activity of Antimicrobial Peptides and Conventional Antibiotics against Superantigen Positive Staphylococcus aureus Isolated from the Patients with Neoplastic and Inflammatory Erythrodermia. Dermatol Res Pract. 2011;2011:270932. Table 1. View Source
- [2] Giacometti A, Cirioni O, Kamysz W, Silvestri C, Del Prete MS, Licci A, D'Amato G, Łukasiak J, Scalise G. In Vitro Activity and Killing Effect of Citropin 1.1 against Gram-Positive Pathogens Causing Skin and Soft Tissue Infections. Antimicrob Agents Chemother. 2005 Jun;49(6):2507-2509. doi: 10.1128/AAC.49.6.2507-2509.2005. View Source
